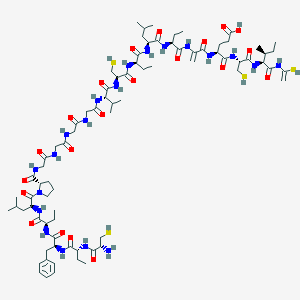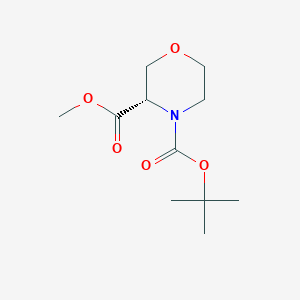![molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8](/img/structure/B152548.png)
3-bromo-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound . It is a fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular formula of “3-bromo-1H-pyrrolo[2,3-c]pyridine” is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H and the InChIKey is DAGAQTLMZAEUKX-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=CC2=C1C(=CN2)Br .
Chemical Reactions Analysis
The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
The molecular weight of “3-bromo-1H-pyrrolo[2,3-c]pyridine” is 197.03 g/mol . The XLogP3-AA is 1.7 . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 195.96361 g/mol . The topological polar surface area is 28.7 Ų . The heavy atom count is 10 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: FGFR Inhibitors
3-bromo-1H-pyrrolo[2,3-c]pyridine: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These receptors play a crucial role in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them significant in the development of new cancer treatments.
Organic Synthesis: Building Blocks
In organic synthesis, 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile building block for constructing complex molecular structures . Its reactivity allows for various substitutions and transformations, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activities.
Drug Discovery: Type II CDK8 Inhibitors
This compound has been utilized in the discovery of novel Type II CDK8 inhibitors, which are important in the treatment of colorectal cancer . The structural features of 3-bromo-1H-pyrrolo[2,3-c]pyridine make it suitable for binding to the ATP-binding site of CDK8, inhibiting its activity.
Analytical Chemistry: Chromatographic Studies
The compound’s distinct spectral properties can be advantageous in chromatographic studies, serving as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .
Biochemistry Research: Enzyme Inhibition
In biochemistry research, 3-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives are explored for their ability to inhibit enzymes that are key to disease pathways . This can lead to the development of new biochemical tools and therapeutic agents.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These findings suggest that “3-bromo-1H-pyrrolo[2,3-c]pyridine” could be further explored for its potential applications in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGAQTLMZAEUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496997 |
Source


|
| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
67058-76-8 |
Source


|
| Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)





